molecular formula C19H21N3O2 B2448339 (4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1421458-67-4

(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2448339
CAS No.: 1421458-67-4
M. Wt: 323.396
InChI Key: IHLQEKMJUPLXMV-UHFFFAOYSA-N
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Description

(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a chemically sophisticated scaffold of significant interest in medicinal chemistry and preclinical research. This compound features a fused furo[3,2-b]pyrrole ring system linked via a methanone group to a phenethylpiperazine moiety. The furopyrrole component is an electron-rich heterocyclic system recognized as a valuable building block in organic synthesis and for the construction of complex molecules with potential biological activity . Structural analogues based on the 4H-furo[3,2-b]pyrrole core have been identified as key pharmacophores in compounds designed as protein kinase inhibitors . Furthermore, the piperazine ring is a prevalent feature in many bioactive molecules, and its substitution with a phenethyl group is a common structural motif in ligands targeting neurological receptors . The integration of these domains suggests this compound may serve as a versatile intermediate or a novel chemical entity for probing biological pathways, particularly in oncology and central nervous system (CNS) research. Its primary research value lies in its application as a building block for the synthesis of more complex molecules or as a lead compound for the development of receptor antagonists and enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4H-furo[3,2-b]pyrrol-5-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-19(17-14-18-16(20-17)7-13-24-18)22-11-9-21(10-12-22)8-6-15-4-2-1-3-5-15/h1-5,7,13-14,20H,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLQEKMJUPLXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC4=C(N3)C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the furo[3,2-b]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted furan and an amine.

    Attachment of the phenethylpiperazine moiety: This step often involves a nucleophilic substitution reaction where the phenethylpiperazine is introduced to the furo[3,2-b]pyrrole core.

    Final methanone formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenethylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes or as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of (4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4H-furo[3,2-b]pyrrol-5-yl)(4-phenylpiperazin-1-yl)methanone
  • (4H-furo[3,2-b]pyrrol-5-yl)(4-benzylpiperazin-1-yl)methanone

Uniqueness

(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to the presence of both the furo[3,2-b]pyrrole and phenethylpiperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Biological Activity

(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic compound that combines the furo[3,2-b]pyrrole and phenethylpiperazine moieties. This unique structure has attracted attention in medicinal chemistry due to its potential pharmacological activities. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The binding affinity and selectivity towards these targets can modulate their activity, leading to various biological responses.

Potential Targets

  • Gonadotropin-Releasing Hormone (GnRH) Receptors : The compound has been studied for its potential as a GnRH receptor antagonist, which could have implications in reproductive health and hormone regulation .
  • Multidrug Resistance Proteins : Research indicates that derivatives of similar structures may inhibit Multidrug Resistance-Associated Protein 1 (MRP1), suggesting potential applications in overcoming drug resistance in cancer therapy .

Pharmacological Profiles

Recent studies have highlighted various pharmacological properties of the compound:

Activity Description
Antagonistic Activity Exhibits antagonistic properties against GnRH receptors, impacting hormonal pathways .
Inhibition of MRP1 Shows potential as an inhibitor of MRP1, which is crucial in multidrug resistance in cancer cells .
Cytotoxicity Preliminary cytotoxicity assays indicate variable effects on different cancer cell lines.

Study 1: GnRH Receptor Antagonism

In a study investigating the effects of this compound on GnRH receptors, researchers observed significant inhibition of receptor activity at micromolar concentrations. This suggests a promising role in therapeutic applications related to hormone-dependent conditions.

Study 2: Multidrug Resistance Inhibition

Another research effort focused on the compound's ability to inhibit MRP1. The results indicated that modifications to the compound could enhance its efficacy as an anticancer agent by restoring sensitivity to chemotherapy drugs in resistant cell lines.

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